α-Amylase Inhibition: 3,4-Difluorophenyl Hydrazinylthiazole vs. Standard Acarbose
In a comparative study of fluorinated hydrazinylthiazole derivatives against α-amylase, compound 3h bearing a 3,4-difluorophenyl substitution exhibited an IC₅₀ of 5.14 ± 0.03 μM, demonstrating marginally superior potency to the clinical standard acarbose (IC₅₀ = 5.55 ± 0.06 μM) [1]. This represents a ~7.4% improvement in inhibitory potency over the reference drug.
| Evidence Dimension | α-Amylase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.14 ± 0.03 μM (for fluorinated hydrazinylthiazole 3h with 3,4-difluorophenyl motif) |
| Comparator Or Baseline | Acarbose: 5.55 ± 0.06 μM |
| Quantified Difference | ~7.4% improvement (0.41 μM lower IC₅₀) |
| Conditions | In vitro α-amylase enzyme inhibition assay |
Why This Matters
Demonstrates that the 3,4-difluorophenyl substitution confers potency at least comparable to a clinically approved antidiabetic agent, supporting selection for α-amylase-targeted screening cascades.
- [1] Mehmood, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11433-11446. https://doi.org/10.1021/acsomega.3c00019 View Source
